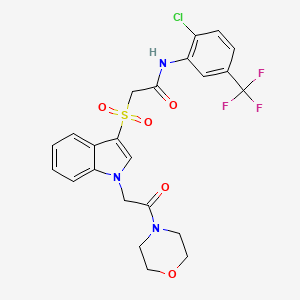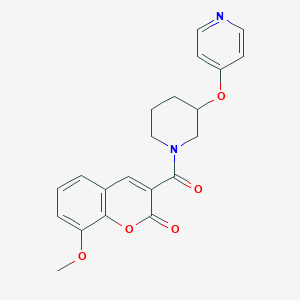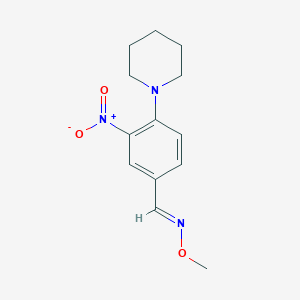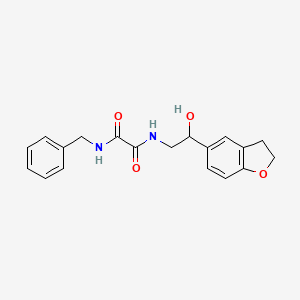![molecular formula C15H21ClN2O2S2 B2405089 5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide CAS No. 2415461-90-2](/img/structure/B2405089.png)
5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry. It is known for its potential as an antithrombotic agent, specifically as a direct inhibitor of Factor Xa, an enzyme crucial in the coagulation cascade . This compound is under clinical development for the prevention and treatment of thromboembolic diseases .
Preparation Methods
The synthesis of 5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide involves several key steps. One method starts with 5-chlorothiophene-2-carbonyl chloride, which reacts with (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . The reaction conditions typically involve the use of hydrobromic acid in acetic acid at controlled temperatures . Industrial production methods focus on optimizing yield and purity, often involving polymorphic forms to enhance stability and bioavailability .
Chemical Reactions Analysis
5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: It serves as a model compound for studying thiophene derivatives and their reactivity.
Biology: Its role as a Factor Xa inhibitor makes it valuable in studying blood coagulation pathways.
Medicine: It is under investigation for its potential to prevent and treat thromboembolic diseases.
Industry: The compound’s stability and bioavailability make it a candidate for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide involves the inhibition of Factor Xa. By binding to the S1 subsite of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots . This selective inhibition is crucial for its antithrombotic effects .
Comparison with Similar Compounds
Compared to other Factor Xa inhibitors, such as rivaroxaban and apixaban, 5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide offers unique advantages in terms of bioavailability and potency . Similar compounds include:
Rivaroxaban: Another direct Factor Xa inhibitor with a similar mechanism of action.
Apixaban: Known for its high selectivity and oral bioavailability.
Edoxaban: Offers a different pharmacokinetic profile but targets the same enzyme.
This compound’s unique structure and properties make it a valuable addition to the arsenal of antithrombotic agents.
Properties
IUPAC Name |
5-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S2/c16-13-2-1-12(22-13)14(19)17-11-15(3-7-20-8-4-15)18-5-9-21-10-6-18/h1-2H,3-11H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHANAJCVTUEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
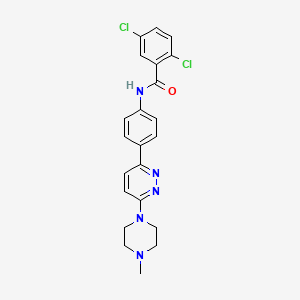
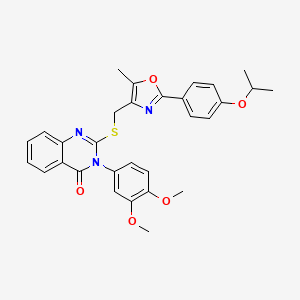
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2405010.png)

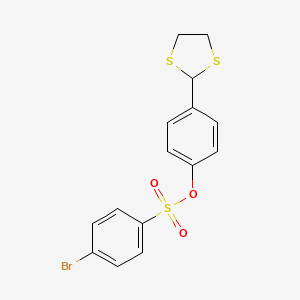
![2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2405016.png)
![N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2405017.png)
![3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2405018.png)
